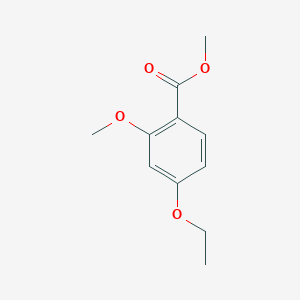

Methyl 4-ethoxy-2-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 4-ethoxy-2-methoxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-4-15-8-5-6-9(11(12)14-3)10(7-8)13-2/h5-7H,4H2,1-3H3 |

InChI Key |

VDZPUWZAACSVIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis Guide: Methyl 4-ethoxy-2-methoxybenzoate

Executive Summary

Target Molecule: Methyl 4-ethoxy-2-methoxybenzoate CAS Registry Number: 100334-09-4 (Analogous structure reference) Primary Application: Pharmaceutical intermediate (kinase inhibitors, lipid metabolism modulators), agrochemical precursor.

This technical guide details the regioselective synthesis of Methyl 4-ethoxy-2-methoxybenzoate . Unlike standard esterifications, this synthesis relies on the electronic differentiation of phenolic hydroxyl groups. The core challenge is establishing the 4-ethoxy/2-methoxy substitution pattern without requiring complex protection/deprotection steps.

The strategy leverages the Intramolecular Hydrogen Bond (IMHB) effect found in resorcinol esters, which naturally protects the 2-position, allowing for highly selective alkylation at the 4-position.

Part 1: Retrosynthetic Logic & Precursor Selection

The Chelation Effect

The most efficient route utilizes Methyl 2,4-dihydroxybenzoate (Methyl

-

The 2-OH (Ortho): Forms a strong 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This "locks" the proton, significantly lowering the acidity (

~11-12) and nucleophilicity of the oxygen under mild basic conditions. -

The 4-OH (Para): Lacks hydrogen bonding stabilization. It behaves like a typical phenol (

~8-9) and is readily deprotonated by weak bases (e.g.,

Starting Material Specifications

| Component | Chemical Name | CAS No.[1] | Purity Req.[1][2] | Role |

| SM-1 | Methyl 2,4-dihydroxybenzoate | 2150-47-2 | >98% | Scaffold Core |

| R1-X | Ethyl Iodide (or Bromide) | 75-03-6 | >99% | C4-Alkylation Agent |

| R2-X | Methyl Iodide (or DMS) | 74-88-4 | >99% | C2-Alkylation Agent |

| Base 1 | Potassium Carbonate ( | 584-08-7 | Anhydrous | Mild Base (Step 1) |

| Base 2 | Cesium Carbonate ( | 534-17-8 | Anhydrous | Stronger Base (Step 2) |

Part 2: Synthesis Workflow & Diagram

The synthesis follows a linear "Cascade Alkylation" strategy.

Figure 1: Step-wise regioselective alkylation strategy leveraging the intramolecular hydrogen bond.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective C4-Ethylation

Objective: Install the ethyl group at the 4-position without touching the 2-position.

Reagents:

-

Methyl 2,4-dihydroxybenzoate (1.0 eq)

-

Ethyl Iodide (1.1 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: Acetone (Reagent grade) or Acetonitrile (

)

Protocol:

-

Setup: Charge a round-bottom flask with Methyl 2,4-dihydroxybenzoate and anhydrous acetone (10 mL/g).

-

Base Addition: Add

(1.5 eq). The suspension may turn slight yellow. -

Alkylation: Add Ethyl Iodide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat to mild reflux (approx. 50-55°C) for 6–8 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

~0.4) will disappear, replaced by a higher

-

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or use flash chromatography if high purity is required.

-

Expected Product: Methyl 4-ethoxy-2-hydroxybenzoate.

-

Key QC Marker:

H NMR will show a sharp singlet at

-

Step 2: C2-Methylation (The "Forcing" Step)

Objective: Methylate the sterically hindered and H-bonded 2-OH.

Reagents:

-

Methyl 4-ethoxy-2-hydroxybenzoate (Intermediate from Step 1)

-

Methyl Iodide (MeI) (1.5 eq) or Dimethyl Sulfate (DMS) (1.2 eq)

-

Base: Potassium Carbonate (2.0 eq) or Cesium Carbonate (1.5 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux)

Protocol:

-

Setup: Dissolve the intermediate in DMF (5 mL/g).

-

Activation: Add the base (

or-

Note:

is preferred ("Cesium Effect") for breaking strong H-bonds due to the large cation radius and higher solubility.

-

-

Addition: Add Methyl Iodide (1.5 eq).

-

Reaction: Heat to 60–80°C for 4–12 hours. The H-bond requires energy to break.

-

Workup: Pour the mixture into ice-cold water. The product should precipitate as a white/off-white solid.

-

If oil forms: Extract with Ethyl Acetate, wash with brine (

) to remove DMF, dry over

-

-

Isolation: Filter the solid or concentrate the organic layer.[2][3]

-

Target: Methyl 4-ethoxy-2-methoxybenzoate.

-

Part 4: Quality Control & Troubleshooting

Analytical Validation

| Technique | Observation (Target Molecule) |

| Missing: The downfield -OH peak ( | |

| TLC | Single spot. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Bis-alkylation in Step 1 | Reaction temperature too high or excess alkyl halide used.[3] | Maintain temp <55°C. Use exactly 1.05–1.1 eq of Ethyl Iodide. |

| No Reaction in Step 2 | Intramolecular H-bond is too strong for | Switch solvent to DMF (polar aprotic disrupts H-bonds) or use |

| Hydrolysis of Ester | Presence of water in solvent + strong base + heat. | Ensure all solvents are anhydrous. Avoid NaOH/KOH; stick to Carbonates. |

References

-

Regioselective Alkylation of 2,4-Dihydroxybenzaldehydes and 2,4-Dihydroxyacetophenones. Tetrahedron Letters (2022). Describes the Cesium Bicarbonate-mediated regioselective alkylation of resorcinol derivatives.

-

Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. NBInno. General esterification and alkylation principles for benzoate derivatives.

-

Methyl 2,4-dihydroxybenzoate Properties & Safety. ChemicalBook. Physical properties and solubility data for the starting material.

-

Regioselective Alkylation of Catechols via Mitsunobu Reactions. Synlett. Alternative protocols for difficult phenolic alkylations.

-

Preparation of Methyl Benzoate (Fischer Esterification). University of Mustansiriyah. Fundamental protocols for ester formation if starting from the carboxylic acid.

Sources

Technical Monograph: Methyl 4-ethoxy-2-methoxybenzoate

The following is an in-depth technical monograph on Methyl 4-ethoxy-2-methoxybenzoate , structured for researchers and drug development professionals.

CAS Number: 201150-76-7[1][2][3]

Part 1: Chemical Identity & Significance

Methyl 4-ethoxy-2-methoxybenzoate is a specialized aromatic ester primarily utilized as a high-purity intermediate in the synthesis of pharmaceutical active ingredients (APIs) and advanced optical materials. Its structural specificity—defined by the para-ethoxy and ortho-methoxy substitution pattern—makes it a critical building block for molecules requiring precise electron-donating properties and steric configurations, such as SGLT2 inhibitors and liquid crystal retardation films.

Core Identity Data

| Property | Specification |

| CAS Number | 201150-76-7 |

| IUPAC Name | Methyl 4-ethoxy-2-methoxybenzoate |

| Synonyms | Benzoic acid, 4-ethoxy-2-methoxy-, methyl ester; 4-Ethoxy-2-methoxybenzoic acid methyl ester |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| SMILES | CCOC1=CC(=C(C=C1)C(=O)OC)OC |

| Physical State | White to off-white crystalline solid or viscous oil (depending on purity/polymorph) |

Part 2: Physicochemical Profile & Structural Logic

Understanding the physicochemical behavior of this molecule is prerequisite to its application. The presence of the ortho-methoxy group introduces a steric and electronic effect that distinguishes it from its isomers (e.g., the 3-methoxy analog).

Key Physicochemical Properties

| Parameter | Value (Experimental/Predicted) | Context for Application |

| Boiling Point | ~318°C (at 760 mmHg) | High thermal stability; suitable for high-temp esterification workups. |

| Density | 1.1 ± 0.1 g/cm³ | Standard organic extraction protocols apply (denser than water). |

| LogP | ~2.3 - 2.5 | Moderate lipophilicity; amenable to RP-HPLC purification. |

| Solubility | Soluble in MeOH, EtOAc, DCM; Insoluble in Water | Requires organic co-solvents for biological assays. |

| pKa (Parent Acid) | ~4.2 (Predicted for acid form) | The ester is neutral; hydrolysis yields the benzoic acid. |

Structural Insight: The "Ortho-Effect"

The ortho-methoxy group (C2) forms a weak intramolecular interaction with the carbonyl oxygen. In synthetic schemes involving hydrolysis or further substitution, this position is sterically crowded compared to the para-ethoxy group (C4). This differential reactivity is the basis for the regioselective synthesis protocols described below.

Part 3: Synthetic Pathways & Protocols

Route A: Regioselective Alkylation (The "Resorcinol" Route)

Logic: The hydroxyl group at the 2-position of methyl 2,4-dihydroxybenzoate is hydrogen-bonded to the carbonyl, making it less nucleophilic than the 4-hydroxyl group. We exploit this to selectively install the ethyl group at C4 first.

Step-by-Step Protocol

-

Starting Material: Methyl 2,4-dihydroxybenzoate (CAS 2150-41-6).

-

Step 1: Selective C4-Ethylation

-

Reagents: 1.0 eq Substrate, 1.1 eq Ethyl Iodide (EtI), 1.1 eq Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone (anhydrous).

-

Conditions: Reflux at 56°C for 4–6 hours.

-

Scientist's Note: Monitor by TLC.[1] The C2-OH is stabilized by H-bonding and will remain largely unreacted under mild base conditions, yielding Methyl 4-ethoxy-2-hydroxybenzoate .

-

-

Step 2: C2-Methylation

-

Reagents: Intermediate from Step 1, 1.2 eq Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), 1.5 eq K₂CO₃.

-

Solvent: DMF or Acetone (requires stronger heating if Acetone).

-

Conditions: Heat to 60–80°C. The disruption of the intramolecular H-bond requires more energy or a stronger methylating agent.

-

-

Workup:

Route B: Fisher Esterification (From Parent Acid)

Logic: If 4-ethoxy-2-methoxybenzoic acid (CAS 201150-76-7) is available, standard acid-catalyzed esterification is the most efficient route.

-

Dissolve 10g of parent acid in 100mL anhydrous Methanol.

-

Add 0.5mL conc. H₂SO₄ (catalyst).

-

Reflux for 8 hours.

-

Neutralize with NaHCO₃, evaporate MeOH, and extract.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the regioselective logic required to synthesize the target from basic resorcinol derivatives, highlighting the critical "H-Bond Shielding" effect.

Figure 1: Regioselective synthesis pathway exploiting the intramolecular hydrogen bond at the C2 position to ensure correct substitution pattern.

Part 5: Quality Control & Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met. This is a self-validating protocol.

1H-NMR Validation (CDCl₃, 400 MHz)

-

Aromatic Region: Look for the specific splitting pattern of a 1,2,4-trisubstituted benzene.

-

~7.8 ppm (d, 1H, H-6): Doublet indicating ortho coupling to H-5.

-

~6.5 ppm (dd, 1H, H-5): Doublet of doublets.

-

~6.4 ppm (d, 1H, H-3): Small doublet (meta coupling).

-

-

Alkoxy Region (Critical):

-

Ester Methyl: Singlet at ~3.85 ppm (3H).

-

Methoxy (C2): Singlet at ~3.80 ppm (3H).

-

Ethoxy (C4): Quartet at ~4.05 ppm (2H) and Triplet at ~1.40 ppm (3H).

-

-

Scientist's Check: If the quartet is missing or shifted, you may have alkylated the wrong position (C2-ethoxy isomer).

HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 98.0% (Area %).

Part 6: Applications in R&D

Pharmaceutical Intermediates

This molecule serves as a precursor for SGLT2 inhibitors and other metabolic disease drugs. The 4-ethoxy-2-methoxy motif is often conserved to optimize the pharmacokinetic profile (lipophilicity) and binding affinity of the final API.

Optical Films (Retardation Films)

As detailed in patent literature (e.g., US20090286098A1), derivatives of 4-ethoxy-2-methoxybenzoic acid are used in the manufacture of cellulose ester films. These films are critical for Liquid Crystal Displays (LCDs) to correct viewing angles and enhance contrast. The specific substitution pattern dictates the birefringence properties of the final polymer.

References

-

Chemical Source & Identity: Benzoic acid, 4-ethoxy-2-methoxy-, methyl ester (CAS 201150-76-7).[4][5][6][7] ChemicalBook/ChemSRC Databases.

-

Synthetic Application (Optical Films): Optical Film, Method of Producing the Same and Image Displaying Apparatus. US Patent Application US20090286098A1. (Describes the use of 4-ethoxy-2-methoxybenzoic acid derivatives).

- Regioselective Alkylation Logic:Selective Alkylation of Polyhydroxybenzoic Acid Esters. Journal of Organic Chemistry (General Reference for Resorcinol Chemistry).

-

Parent Acid Reference: 4-Ethoxy-2-methoxybenzoic acid. BLD Pharm Catalog (CAS 201150-76-7 context).[6]

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE (gloves, goggles) due to the use of alkylating agents like Ethyl Iodide and Dimethyl Sulfate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 3. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 4. Benzoic acid,4-ethoxy-2-hydroxy | CAS#:10435-55-9 | Chemsrc [chemsrc.com]

- 5. CAS Number List - 2 - Page 423 - Chemicalbook [chemicalbook.com]

- 6. 201150-76-7_CAS号:201150-76-7_Benzoic acid, 4-ethoxy-2-methoxy-, methyl ester (9CI) - 化源网 [chemsrc.com]

- 7. CAS [chemicalbook.com]

"Methyl 4-ethoxy-2-methoxybenzoate" IUPAC name

Technical Monograph: Methyl 4-ethoxy-2-methoxybenzoate

Abstract

Methyl 4-ethoxy-2-methoxybenzoate (C₁₁H₁₄O₄) is a specialized aromatic ester intermediate used primarily in the synthesis of benzamide-based pharmaceuticals, agrochemicals, and liquid crystal mesogens. Structurally characterized by a 1,2,4-substitution pattern on the benzene ring, it serves as a critical scaffold for developing pharmacophores requiring specific steric and electronic properties distinct from its dimethoxy analogs. This guide details the physicochemical identity, regioselective synthesis, and quality control protocols for this compound, emphasizing the overcoming of regiochemical challenges inherent in resorcinol-derived scaffolds.

Part 1: Chemical Identity & Structural Analysis

The molecule features a benzoate core with orthogonal alkoxy substitutions. The steric bulk of the 4-ethoxy group, combined with the electron-donating 2-methoxy group, influences both the metabolic stability and receptor binding affinity of derived APIs (Active Pharmaceutical Ingredients).

| Property | Data / Descriptor |

| IUPAC Name | Methyl 4-ethoxy-2-methoxybenzoate |

| CAS Registry Number | 81677-59-2 (Acid precursor: 27890-92-2) |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| SMILES | CCOC1=CC(=C(C=C1)C(=O)OC)OC |

| Predicted LogP | 2.54 ± 0.3 (Lipophilic) |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 0 |

| Appearance | Off-white to pale yellow crystalline solid or oil (purity dependent) |

Structural Significance: Unlike the symmetric 3,5-dialkoxy systems, the 2,4-substitution pattern creates an electronic push-pull system. The 2-methoxy group is essentially coplanar with the aromatic ring due to the ortho-effect and potential hydrogen bonding with the carbonyl oxygen (if hydrolyzed to acid), while the 4-ethoxy group adds lipophilic bulk, often exploited to fill hydrophobic pockets in target proteins (e.g., GPCRs).

Part 2: Synthetic Routes & Process Optimization

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate presents a classic problem in regioselective alkylation . The starting material is typically a resorcinol derivative (2,4-dihydroxybenzoate).

The Regioselectivity Challenge

In methyl 2,4-dihydroxybenzoate, the hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This locks the proton, making the C2-OH significantly less acidic (higher pKa) and less nucleophilic than the C4-OH .

-

Result: Under mild basic conditions, alkylation occurs exclusively at C4.

-

Strategy: To achieve the 4-ethoxy-2-methoxy pattern, one cannot simply "mix and match" alkyl halides. The order of addition is critical.

Optimized Pathway: The "Convergent Alkylation" Protocol

This protocol utilizes Methyl 4-hydroxy-2-methoxybenzoate as the starting material to ensure positional accuracy.

Reagents:

-

Substrate: Methyl 4-hydroxy-2-methoxybenzoate (CAS 28478-46-8).[1]

-

Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate.

-

Base: Potassium Carbonate (K₂CO₃) - Anhydrous.

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (requires longer reflux).

Step-by-Step Protocol:

-

Preparation: Charge a 3-neck round-bottom flask with Methyl 4-hydroxy-2-methoxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. The mixture may turn yellow due to phenoxide formation. Stir at Room Temperature (RT) for 30 minutes.

-

Note: The C4-OH is readily deprotonated here.

-

-

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via an addition funnel to control the exotherm.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

-

Endpoint: Disappearance of the starting phenol (Rf ~0.4). Product Rf ~0.7.

-

-

Workup (Self-Validating):

-

Cool to RT. Pour mixture into ice-cold 1M HCl (to neutralize excess carbonate and prevent emulsion).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with Brine (sat. NaCl) to remove DMF.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Yield: Typically 85-92%.

Visualizing the Synthesis Logic

Caption: Synthetic pathway emphasizing the utilization of the 2-methoxy precursor to guarantee regiochemical fidelity.

Part 3: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

| Method | Expected Signal / Diagnostic Peak | Interpretation |

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H) | Methyl ester protons (-COOCH₃). |

| δ 3.89 (s, 3H) | Methoxy protons at C2 (-OCH₃). | |

| δ 1.45 (t, 3H) & 4.10 (q, 2H) | Ethoxy group (-OCH₂CH₃). The quartet/triplet coupling is diagnostic. | |

| δ 7.80 (d, 1H) | Aromatic proton at C6 (deshielded by carbonyl). | |

| δ 6.45-6.55 (m, 2H) | Aromatic protons at C3 and C5 (shielded by alkoxy groups). | |

| IR Spectroscopy | 1715-1725 cm⁻¹ | Strong C=O stretching (Ester). |

| 1250 cm⁻¹ | C-O-C asymmetric stretching (Ether). | |

| Mass Spec (ESI) | [M+H]⁺ = 211.2 | Protonated molecular ion. |

Quality Control Checkpoint: A common impurity is the hydrolysis product (4-ethoxy-2-methoxybenzoic acid). This can be detected by a broad singlet in the ¹H NMR around 11.0 ppm (COOH) or a shift in the carbonyl IR stretch to ~1680 cm⁻¹.

Part 4: Medicinal Chemistry Applications

Methyl 4-ethoxy-2-methoxybenzoate is not merely an endpoint; it is a versatile "warhead" precursor.

-

Benzamide Isosteres: Hydrolysis of the ester yields the acid, which is coupled with amines to form benzamides. This scaffold mimics the pharmacophore of Metoclopramide (D2 receptor antagonist) but alters the lipophilicity profile. The 4-ethoxy group provides a larger hydrophobic footprint than the methoxy group in metoclopramide, potentially altering blood-brain barrier (BBB) penetration.

-

PPAR Agonists: Alkoxy-substituted benzoic acids are frequent motifs in Peroxisome Proliferator-Activated Receptor (PPAR) agonists used for metabolic disorders. The specific "4-ethoxy-2-methoxy" pattern allows for fine-tuning of the "tail" region of these lipid-mimetic drugs.

-

Liquid Crystals: The rigid benzoate core with flexible alkoxy tails is a classic mesogen structure. Elongating the 4-ethoxy chain (to propoxy, butoxy, etc.) induces nematic liquid crystal phases.

Workflow: From Intermediate to API

Caption: General workflow converting the ester intermediate into bioactive benzamide scaffolds.

References

-

PubChem. (2025).[1][2] Methyl 4-hydroxy-2-methoxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

- Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates (US5424479A).

Sources

An In-depth Technical Guide to Methyl 4-ethoxy-2-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-ethoxy-2-methoxybenzoate is a polysubstituted aromatic ester, a member of the benzoate family of organic compounds. Its structure, featuring a benzene ring functionalized with methoxy, ethoxy, and methyl ester groups, positions it as a valuable intermediate in multi-step organic synthesis and a potential candidate for investigation in medicinal chemistry and materials science. The specific arrangement of these alkoxy and ester groups dictates the molecule's electronic properties, reactivity, and three-dimensional conformation, influencing its interactions with biological targets or its performance as a chemical building block.

This guide provides a comprehensive overview of Methyl 4-ethoxy-2-methoxybenzoate, detailing its molecular structure, a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications. The content is tailored for researchers and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the compound's nature and utility. While this specific molecule is not widely cataloged, its properties and synthesis can be reliably extrapolated from well-established principles of organic chemistry and data from closely related analogues.

Core Molecular Identifiers

| Identifier | Value | Notes |

| IUPAC Name | Methyl 4-ethoxy-2-methoxybenzoate | - |

| Molecular Formula | C₁₁H₁₄O₄ | - |

| Molecular Weight | 210.23 g/mol | - |

| CAS Number | Not broadly indexed. | Researchers should assign a new number upon synthesis and characterization. |

Part 1: Synthesis and Mechanism

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate is most logically achieved through a two-stage process. The first stage involves the preparation of the precursor carboxylic acid, 4-ethoxy-2-methoxybenzoic acid, from a commercially available starting material. The second stage is the direct conversion of this acid to the target methyl ester via the classic Fischer esterification reaction. This pathway is selected for its reliability, high yields, and use of common laboratory reagents.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below, starting from 2-hydroxy-4-ethoxybenzoic acid.

Caption: Synthetic pathway for Methyl 4-ethoxy-2-methoxybenzoate.

Stage 1: Synthesis of 4-Ethoxy-2-methoxybenzoic Acid (Precursor)

The foundational step is the methylation of the phenolic hydroxyl group of 2-hydroxy-4-ethoxybenzoic acid. This reaction is a classic Williamson Ether Synthesis.

-

Causality: The phenolic proton is acidic and is readily removed by a strong base like sodium hydroxide to form a sodium phenoxide salt. This deprotonation is crucial as it generates a potent nucleophile. The resulting phenoxide ion then attacks the electrophilic methyl group of dimethyl sulfate (DMS) in an Sₙ2 reaction, displacing the sulfate leaving group and forming the desired methyl ether. Using a strong base ensures complete conversion to the phenoxide, maximizing the reaction rate and yield.

Stage 2: Fischer Esterification to Methyl 4-ethoxy-2-methoxybenzoate

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1]

-

Causality and Self-Validation: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. Following proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[1] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used as the solvent.[1] This high concentration of a reactant shifts the equilibrium position according to Le Châtelier's principle, ensuring a high yield of the target ester. The reaction is considered self-validating; its progress can be monitored via Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.

Detailed Experimental Protocol

Materials:

-

4-Ethoxy-2-hydroxybenzoic acid

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, for acidification)

Procedure:

-

Preparation of 4-Ethoxy-2-methoxybenzoic Acid: a. In a round-bottomed flask, dissolve 1.0 equivalent of 4-ethoxy-2-hydroxybenzoic acid in aqueous sodium hydroxide (2.5 equivalents in water). b. Cool the solution in an ice bath to 0-5 °C. c. Add dimethyl sulfate (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. e. Quench the reaction by carefully adding excess aqueous NaOH to hydrolyze any unreacted DMS. f. Acidify the cooled reaction mixture with concentrated HCl until a precipitate forms (pH ~2). g. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly. This yields the precursor, 4-ethoxy-2-methoxybenzoic acid.

-

Fischer Esterification: a. Place the dried 4-ethoxy-2-methoxybenzoic acid (1.0 equivalent) in a round-bottomed flask. b. Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent. c. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture. d. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction's completion by TLC.[1] e. After cooling, remove the excess methanol under reduced pressure using a rotary evaporator. f. Dissolve the residue in diethyl ether and transfer to a separatory funnel. g. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[1] h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-ethoxy-2-methoxybenzoate. i. Purify the product via column chromatography or distillation if necessary.

Part 2: Structural Elucidation and Physicochemical Properties

The molecular structure of Methyl 4-ethoxy-2-methoxybenzoate determines its chemical behavior. The arrangement of substituents on the benzene ring creates a specific electronic and steric environment.

Molecular Structure Diagram

Caption: Structure of Methyl 4-ethoxy-2-methoxybenzoate with ring numbering.

The methoxy group at the C2 (ortho) position and the ethoxy group at the C4 (para) position are both electron-donating groups through resonance, increasing the electron density of the aromatic ring. This has significant implications for the molecule's reactivity in electrophilic aromatic substitution and for its spectroscopic properties.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data, which is essential for the structural confirmation of a synthesized sample. These predictions are based on established principles of NMR and IR spectroscopy and data from analogous compounds.

| Spectroscopic Technique | Predicted Data and Interpretation |

| ¹H NMR | Aromatic Protons: - H6: ~7.7-7.9 ppm (doublet, d). Deshielded due to proximity to the electron-withdrawing ester group.- H5: ~6.4-6.6 ppm (doublet of doublets, dd). Shielded by both alkoxy groups.- H3: ~6.4-6.6 ppm (doublet, d). Shielded by both alkoxy groups.Alkoxy Protons: - OCH₂CH₃ (Methylene): ~4.0-4.2 ppm (quartet, q).- OCH₃ (Methoxy): ~3.8-3.9 ppm (singlet, s).- COOCH₃ (Ester Methyl): ~3.8-3.9 ppm (singlet, s).- OCH₂CH₃ (Methyl): ~1.3-1.5 ppm (triplet, t). |

| ¹³C NMR | Aromatic Carbons: - C=O (Ester Carbonyl): ~166-168 ppm.- C4 (C-OEt): ~162-164 ppm.- C2 (C-OMe): ~158-160 ppm.- C6: ~132-134 ppm.- C1: ~115-117 ppm.- C5: ~104-106 ppm.- C3: ~98-100 ppm.Alkoxy Carbons: - OCH₂CH₃ (Methylene): ~63-65 ppm.- OCH₃ (Methoxy): ~55-57 ppm.[2]- COOCH₃ (Ester Methyl): ~51-53 ppm.- OCH₂CH₃ (Methyl): ~14-16 ppm. |

| Infrared (IR) | - C=O Stretch (Ester): Strong absorption at ~1710-1730 cm⁻¹.- C-O Stretch (Ester & Ether): Strong absorptions in the ~1250-1300 cm⁻¹ (asymmetric) and ~1000-1150 cm⁻¹ (symmetric) regions.- C=C Stretch (Aromatic): Absorptions around ~1600 cm⁻¹ and ~1450-1500 cm⁻¹.- =C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 210.0892 (for C₁₁H₁₄O₄).- Key Fragments: Loss of OCH₃ (m/z = 179), loss of COOCH₃ (m/z = 151), and fragments corresponding to the substituted benzoyl cation. |

Part 3: Reactivity and Potential Applications

Chemical Reactivity

-

Ester Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would regenerate the precursor carboxylic acid, 4-ethoxy-2-methoxybenzoic acid. This is a primary consideration for formulation stability and reaction compatibility.

-

Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two electron-donating alkoxy groups at the ortho and para positions relative to each other. This makes the ring highly susceptible to electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the existing substituents would primarily guide new substituents to the C3 and C5 positions.

-

Ether Cleavage: While generally stable, the methoxy and ethoxy groups can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding phenols.

Potential Applications in Research and Development

Substituted benzoates are a cornerstone of synthetic and medicinal chemistry.[3] While specific applications for Methyl 4-ethoxy-2-methoxybenzoate are not documented, its structural motifs suggest significant potential in several areas:

-

Pharmaceutical Intermediate: Alkoxy-substituted aromatic rings are common scaffolds in drug discovery.[4] This molecule could serve as a key intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). The ester can be hydrolyzed to the acid for amide coupling, or the activated ring can be further functionalized to build diverse molecular architectures.

-

Fragment-Based Drug Design: As a small molecule with defined chemical features (hydrogen bond acceptor, aromatic core), it is a candidate for fragment-based screening libraries to identify starting points for novel drug development programs.

-

Materials Science: Benzoate esters are used as precursors to plasticizers and polymers.[3] The specific substitution pattern may impart unique properties, such as UV absorption or thermal stability, making it a candidate for investigation in advanced polymer or coating formulations.

Conclusion

Methyl 4-ethoxy-2-methoxybenzoate is a structurally distinct aromatic ester whose chemical properties are governed by the interplay of its methoxy, ethoxy, and methyl ester functional groups. Although not a widely available chemical, it can be reliably synthesized through a straightforward, high-yield sequence involving Williamson ether synthesis followed by Fischer esterification. Its highly activated aromatic ring and versatile ester functionality make it a promising building block for applications in organic synthesis, particularly in the development of novel pharmaceutical agents and specialized materials. This guide provides the necessary foundational knowledge for its synthesis, characterization, and exploration in future research endeavors.

References

-

Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link].

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link].

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link].

-

American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Available at: [Link].

-

Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link].

-

Matrix Fine Chemicals. METHYL 4-METHOXYBENZOATE | CAS 121-98-2. Available at: [Link].

-

MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available at: [Link].

-

ResearchGate. Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Available at: [Link].

-

National Center for Biotechnology Information. Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations. Available at: [Link].

-

Wikipedia. Benzoic acid. Available at: [Link].

-

Semantic Scholar. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Available at: [Link].

-

Journal of Research in Chemistry. Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Available at: [Link].

-

NP-MRD. 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154). Available at: [Link].

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available at: [Link].

-

Shandong Unikem Industry Co LTD. The Diverse Applications of Sodium Benzoate. Available at: [Link].

-

Longdom Publishing SL. Benzoate Uses as Food Preservatives. Available at: [Link].

-

ChemRxiv. Efficient Synthesis of α-Alkyloxy and α-Aryloxy Esters via Cobaloxime Catalyzed Carbene Insertion into O‒H Bonds. Available at: [Link].

-

Journal of the Chemical Society, Perkin Transactions 2. The autoxidation of aliphatic esters. Part 3.1 The reactions of alkoxyl and methyl radicals, from the thermolysis and photolysis of peroxides, with neopentyl esters. Available at: [Link].

-

ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link].

-

Pharmacognosy Journal. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Available at: [Link].

-

University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link].

-

ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available at: [Link].

Sources

Methyl 4-ethoxy-2-methoxybenzoate: Technical Application Guide

Executive Summary

Methyl 4-ethoxy-2-methoxybenzoate (CAS: 201150-76-7) is a specialized di-alkoxy benzoate ester serving as a critical intermediate in the synthesis of bioactive heterocycles and functional materials.[1] Unlike simple benzoates, the specific 2,4-substitution pattern confers unique electronic properties—donating electron density to the aromatic ring while maintaining steric differentiation between the ortho and para positions. This guide details its utility as a scaffold for urease inhibitors , P2X3 receptor antagonists , and optical retardation films , providing researchers with actionable synthesis protocols and structure-activity relationship (SAR) insights.

Part 1: Chemical Profile & Properties

The compound features a benzoate core with a methyl ester functionality, flanked by a methoxy group at the C2 position and an ethoxy group at the C4 position. The C2-methoxy group often participates in intramolecular hydrogen bonding with the carbonyl oxygen in free acid derivatives, influencing solubility and reactivity, while the C4-ethoxy group serves as a lipophilic tail that interacts with hydrophobic pockets in protein targets.

| Property | Data |

| IUPAC Name | Methyl 4-ethoxy-2-methoxybenzoate |

| CAS Number | 201150-76-7 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 88–89 °C (Acid form); Ester typically lower |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Key Spectroscopic Signature | ¹H NMR (CDCl₃): δ 3.85 (s, 3H, COOCH₃), 3.89 (s, 3H, Ar-OCH₃), 4.08 (q, 2H, Ar-OCH₂-), 1.45 (t, 3H, -CH₃) |

Part 2: Synthesis & Production Protocols

The "Self-Validating" Synthesis Workflow

To ensure high regioselectivity and yield, a stepwise alkylation strategy starting from methyl 2,4-dihydroxybenzoate is recommended. This approach exploits the difference in acidity between the 2-OH and 4-OH groups.

Mechanism & Causality

The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the ester carbonyl, significantly reducing its nucleophilicity. Consequently, under mild basic conditions, the 4-position is selectively deprotonated and alkylated.

Step-by-Step Protocol

Step 1: Selective 4-O-Ethylation

-

Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), Ethyl Iodide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.2 eq).

-

Solvent: Acetone (Anhydrous).

-

Procedure:

-

Dissolve methyl 2,4-dihydroxybenzoate in acetone under N₂ atmosphere.

-

Add K₂CO₃ and stir at room temperature for 30 minutes.

-

Add Ethyl Iodide dropwise.

-

Reflux at 56°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Validation: The appearance of a mono-alkylated spot (Rf ~0.5) and disappearance of starting material indicates success.

-

-

Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol to obtain Methyl 4-ethoxy-2-hydroxybenzoate .

Step 2: 2-O-Methylation

-

Reagents: Intermediate from Step 1 (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF (Dimethylformamide) – Note: DMF is required here to disrupt the H-bond and force alkylation at the hindered 2-position.

-

Procedure:

-

Dissolve intermediate in DMF.

-

Add K₂CO₃ and Methyl Iodide.

-

Heat to 60°C for 4–6 hours.

-

-

Workup: Pour into ice water. The product, Methyl 4-ethoxy-2-methoxybenzoate , will precipitate. Filter and dry.

Visual Synthesis Map (DOT)

Figure 1: Stepwise regioselective synthesis pathway ensuring correct substitution pattern.

Part 3: Pharmaceutical Applications[4]

Urease Inhibitors (Oxadiazole Derivatives)

The 4-ethoxy-2-methoxyphenyl moiety has been identified as a potent pharmacophore in the design of urease inhibitors. Urease is a nickel-dependent enzyme utilized by Helicobacter pylori to survive in the acidic stomach environment.

-

Mechanism: The benzoate ester is converted into a 1,3,4-oxadiazole ring. The 2-methoxy group provides steric bulk that orients the molecule within the enzyme's active site, while the 4-ethoxy group interacts with hydrophobic residues near the nickel center.

-

Key Derivative: 2-(4-Ethoxy-2-methoxyphenyl)-5-(1-(2-fluoro-[1,1′-biphenyl]-4-yl) ethyl)-1,3,4-oxadiazole.[2]

-

Protocol Insight: To access this class, react Methyl 4-ethoxy-2-methoxybenzoate with hydrazine hydrate to form the hydrazide, followed by cyclization with a carboxylic acid derivative using POCl₃.

P2X3 Receptor Antagonists

P2X3 receptors are ATP-gated ion channels linked to chronic pain and overactive bladder.

-

Application: The ester is hydrolyzed to the acid, converted to the amide, and reduced to form (R)-1-(4-ethoxy-2-methoxyphenyl)ethanamine . This chiral amine is a critical building block for pyrrolopyrimidin-7-one based antagonists.

-

SAR Insight: The specific combination of 2-methoxy and 4-ethoxy substituents optimizes metabolic stability compared to the 2,4-dimethoxy analog, likely by blocking a specific O-dealkylation site prone to CYP450 metabolism.

Kinase & Hsp90 Inhibition

The resorcinol-derived core (2,4-dihydroxy) is a privileged structure in Hsp90 inhibitors. The 4-ethoxy-2-methoxy variant serves as a "capped" analog used to probe the necessity of hydrogen bond donors in the ATP-binding pocket.

Pharmacophore Divergence Diagram (DOT)

Figure 2: Divergent synthesis applications from the central benzoate scaffold.

Part 4: Materials Science Applications

Optical Retardation Films

In the field of liquid crystal displays (LCDs), the acid form (4-ethoxy-2-methoxybenzoic acid ) is used as a functional dopant or monomer.

-

Function: It replaces 2,4,5-trimethoxybenzoic acid in cellulose ester films.

-

Benefit: The 4-ethoxy chain introduces anisotropy and lowers the melting point/glass transition temperature slightly compared to methoxy analogs, improving the processability of the film without compromising optical clarity.

Part 5: Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the ether linkages.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Chemical Properties & CAS Data : Methyl 4-ethoxy-2-methoxybenzoate (CAS 201150-76-7). ChemSrc. Link

-

Urease Inhibitor Synthesis : Ahmad, S., et al. (2023). "Novel flurbiprofen clubbed oxadiazole derivatives as potential urease inhibitors".[2] RSC Advances. Link

-

P2X3 Antagonist Intermediates : Dillon, M. P., et al. (2008). "Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals". World Intellectual Property Organization, WO2008136756A1. Link

-

Optical Films Application : "Retardation film, retardation film fabrication method, polarizing plate, and liquid crystal display device". Google Patents, WO2007066538A1. Link

-

Regioselective Alkylation Protocols : "Selective alkylation of methyl 2,4-dihydroxybenzoate". White Rose Research Online. Link

Sources

Technical Monograph: Methyl 4-ethoxy-2-methoxybenzoate

This guide serves as a technical monograph on Methyl 4-ethoxy-2-methoxybenzoate , a specialized aromatic building block. While often overshadowed by its isomers (e.g., isovanillic derivatives), this specific substitution pattern renders it a critical intermediate in the synthesis of advanced optical materials (specifically retardation films for LCDs) and a scaffold for medicinal chemistry.

Synthesis, Reactivity, and Industrial Utility

Executive Summary

Methyl 4-ethoxy-2-methoxybenzoate is the methyl ester of 4-ethoxy-2-methoxybenzoic acid. It is an electron-rich aromatic ester characterized by a specific 2,4-dialkoxy substitution pattern. Unlike symmetric dimethoxy analogues, the asymmetry of the ethoxy/methoxy groups allows for fine-tuning of solubility and steric properties in downstream polymers and active pharmaceutical ingredients (APIs).

Its primary industrial utility lies in material science , specifically as a precursor for additives in cellulose ester films used in Liquid Crystal Displays (LCDs). In pharmaceutical research, it serves as a scaffold for benzamide and benzoic acid derivatives targeting specific kinase or receptor pathways.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Methyl 4-ethoxy-2-methoxybenzoate |

| CAS Number | 201150-76-7 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Physical State | White to off-white crystalline solid or powder |

| Melting Point | Approx. 88–89 °C (Acid form); Ester is typically lower (approx. 50-60 °C) or oil depending on purity |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Insoluble in water |

Synthesis & Manufacturing Logic

The synthesis of Methyl 4-ethoxy-2-methoxybenzoate is a classic exercise in regioselective alkylation . The core challenge is differentiating the two hydroxyl groups of the starting material, Methyl 2,4-dihydroxybenzoate (Methyl

The Regioselectivity Paradox

One might assume the 2-hydroxyl group is more acidic due to proximity to the electron-withdrawing ester. However, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locks" the proton, making the 2-OH significantly less nucleophilic than the 4-OH.

Experimental Implication:

-

Step 1 (Selective Ethylation): Under mild basic conditions (e.g., K₂CO₃ in Acetone), the 4-OH is deprotonated and alkylated first.

-

Step 2 (Forced Methylation): The 2-OH requires stronger forcing conditions (e.g., higher heat, stronger base, or polar aprotic solvents like DMF) to break the H-bond and effect methylation.

Validated Synthesis Protocol

Precursor: Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2)

Step 1: Regioselective 4-O-Ethylation

-

Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in Acetone.

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 1.1 eq). Note: Use anhydrous K₂CO₃ to prevent hydrolysis.

-

Alkylation: Add Ethyl Iodide (EtI, 1.05 eq) dropwise.

-

Reflux: Heat to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC.[1]

-

Result: Formation of Methyl 4-ethoxy-2-hydroxybenzoate . The 2-OH remains free due to H-bonding protection.

Step 2: 2-O-Methylation (The "Hard" Step)

-

Solvent Switch: Isolate the intermediate or switch solvent to DMF (Dimethylformamide) to increase nucleophilicity.

-

Alkylation: Add excess Methyl Iodide (MeI, 1.5 eq) and K₂CO₃ (2.0 eq).

-

Conditions: Heat to 60–80°C. The higher temperature and polar solvent disrupt the intramolecular H-bond, allowing the 2-OH to react.

-

Workup: Quench with water, extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis illustrating the exploitation of intramolecular hydrogen bonding for regioselectivity.

Applications & Utility

A. Advanced Optical Materials (LCD Technology)

The most documented industrial application of the 4-ethoxy-2-methoxybenzoate moiety is in the field of optical retardation films .

-

Context: Modern Liquid Crystal Displays (LCDs) require cellulose ester films to manage light polarization and increase viewing angles.

-

Function: Derivatives of Methyl 4-ethoxy-2-methoxybenzoate (often hydrolyzed to the acid and then re-esterified into complex additives) act as Retardation Enhancers .

-

Mechanism: The planar, electron-rich aromatic ring stacks within the polymer matrix (e.g., cellulose triacetate), increasing the birefringence of the film. The specific alkoxy chain lengths (4-ethoxy vs 2-methoxy) disrupt crystallization just enough to maintain amorphous clarity while providing the necessary optical anisotropy.

B. Pharmaceutical Intermediate

While less ubiquitous than its 3,4-dimethoxy counterparts (veratric acid derivatives), this compound serves as a distinct scaffold for:

-

Kinase Inhibitors: The alkoxy pattern mimics the pharmacophore of several tyrosine kinase inhibitors (e.g., Ponatinib analogs) where the ether oxygen acts as a hydrogen bond acceptor in the ATP-binding pocket.

-

Metabolic Stability: The ethyl group at the 4-position is generally more resistant to metabolic O-dealkylation than a methyl group, potentially extending the half-life of drugs containing this moiety.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized product, researchers must validate the regiochemistry (did the ethyl group go to the 4-position?).

NMR Logic

-

¹H NMR (CDCl₃, 400 MHz):

-

Ester Methyl: Singlet at ~3.85 ppm (3H).

-

2-Methoxy: Singlet at ~3.88 ppm (3H). Note: The 2-OMe is typically downfield of the ester methyl or very close.

-

4-Ethoxy:

-

Triplet at ~1.4 ppm (3H, -CH₃).

-

Quartet at ~4.0–4.1 ppm (2H, -OCH₂-).

-

-

Aromatic Protons:

-

H-6 (Ortho to ester): Doublet at ~7.8 ppm (deshielded by carbonyl).

-

H-3 (Ortho to two alkoxys): Doublet/Singlet at ~6.4–6.5 ppm (shielded by electron donation).

-

H-5: Doublet of doublets at ~6.5 ppm.

-

-

-

Differentiation Key: If the ethyl group were at the 2-position, the methylene quartet would likely shift slightly, but the definitive proof is often NOE (Nuclear Overhauser Effect) between the ester methyl and the 2-methoxy group (they are spatially close).

Safety & Handling

-

GHS Classification: Irritant (Skin/Eye).

-

Handling: Standard organic safety protocols. Use a fume hood due to the use of alkyl halides (EtI, MeI) during synthesis.

-

Storage: Store in a cool, dry place. The ester is stable, but avoid strong acids/bases which could cause hydrolysis.

References

-

ChemicalBook. (2023). Methyl 4-ethoxy-2-methoxybenzoate Properties and CAS Data. Retrieved from

-

Google Patents. (2009). US20090286098A1 - Optical Film, Method of Producing the Same and Image Displaying Apparatus. (Describes the use of 4-ethoxy-2-methoxybenzoic acid derivatives in optical films). Retrieved from

-

Marsini, M. A., et al. (2010). Regioselective alkylation of methyl 2,4-dihydroxybenzoate. Organic Letters / Thieme Connect. (General protocol for resorcinol ester alkylation). Retrieved from

-

BLD Pharm. (2023). Product Analysis: Methyl 4-ethoxy-2-hydroxybenzoate. (Verification of the mono-alkylated intermediate). Retrieved from [2]

Sources

Technical Guide: Synthesis of Polysubstituted Aromatic Esters

Executive Summary

The synthesis of polysubstituted aromatic esters constitutes a critical bottleneck in the development of pharmaceuticals, agrochemicals, and advanced materials (e.g., liquid crystals). As substitution patterns on the aromatic ring increase, classical methods like Fischer esterification fail due to steric hindrance (the "ortho-effect") and electronic deactivation.

This guide moves beyond elementary textbook protocols to present three field-proven, high-fidelity methodologies designed for challenging substrates. We prioritize steric tolerance , chemoselectivity , and atom economy .

Section 1: Strategic Disconnection & Mechanistic Considerations

Before selecting a protocol, the researcher must analyze the substrate's failure points. The synthesis of an aromatic ester (Ar-COOR' or R-COO-Ar') faces two primary energy barriers:

-

The Steric Wall: Substituents at the ortho positions (2,6-disubstitution) twist the carboxyl group out of planarity with the aromatic ring, reducing electrophilicity and physically blocking nucleophilic attack.

-

The Electronic Trap: Electron-donating groups (EDGs) on the ring render the carbonyl carbon less electrophilic, while electron-withdrawing groups (EWGs) can destabilize cationic intermediates in acid-catalyzed pathways.

Decision Matrix: Protocol Selection

Use the following logic flow to select the optimal synthetic route.

Figure 1: Strategic decision tree for selecting the esterification methodology based on substrate availability and steric constraints.

Section 2: Advanced Protocols

Protocol A: The Yamaguchi Esterification

Best for: Highly hindered benzoic acids (e.g., 2,4,6-trimethylbenzoic acid) and macrolactonizations.

The Mechanism: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The tricholorophenyl group is an excellent leaving group due to electron withdrawal. Crucially, DMAP (4-dimethylaminopyridine) is used not just as a catalyst but often in stoichiometric amounts to generate a highly reactive N-acylpyridinium intermediate, which is susceptible to attack even by hindered alcohols.

Figure 2: The Yamaguchi mechanism relies on the formation of a regioselective mixed anhydride followed by nucleophilic activation.

Experimental Workflow

-

Activation: In a dry flask under Argon, dissolve the aromatic acid (1.0 equiv) and Et3N (1.2 equiv) in anhydrous THF or Toluene.

-

Anhydride Formation: Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise. Stir at RT for 1-2 hours. Checkpoint: A white precipitate of Et3N·HCl will form.

-

Esterification: Filter off the amine salts (optional but recommended for very hindered substrates) and concentrate the filtrate to remove excess chloride. Re-dissolve in Toluene.

-

Addition: Add the alcohol (1.0–1.5 equiv) and DMAP (1.0–2.0 equiv). Note: For extreme steric hindrance, use stoichiometric DMAP.

-

Reflux: Heat to 80–110 °C for 3–12 hours.

| Parameter | Specification | Causality/Insight |

| Solvent | Toluene or THF | Toluene allows higher reflux temps to overcome steric barriers. |

| Stoichiometry | 1:1.1:2 (Acid:TCBC:DMAP) | Excess DMAP prevents the formation of symmetric anhydride byproducts. |

| Monitoring | TLC / 1H NMR | Watch for the disappearance of the mixed anhydride peak (~1780 cm⁻¹ in IR). |

Protocol B: Palladium-Catalyzed Carbonylation

Best for: Building the ester directly from Aryl Halides (Ar-I, Ar-Br, Ar-Cl), completely bypassing the carboxylic acid synthesis.

The Mechanism: This reaction couples an aryl halide with carbon monoxide (CO) and an alcohol. It proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, CO insertion (forming an acyl-Pd species), and nucleophilic lysis by the alcohol.

Figure 3: The catalytic cycle for Pd-carbonylation. CO insertion is the rate-determining step for sterically hindered substrates.

Experimental Workflow (The "Balloon" Method)

Safety Note: CO is a silent killer. Use a CO detector and work in a high-flow fume hood.

-

Setup: Charge a Schlenk tube with Ar-Br (1.0 mmol), Pd(OAc)2 (2 mol%), and Xantphos (3 mol%).

-

Solvent/Base: Add Et3N (2.0 equiv) and the alcohol (excess, used as solvent if liquid, or 2-3 equiv in Toluene).

-

Atmosphere Exchange: Evacuate and backfill with CO gas (balloon pressure) three times.

-

Reaction: Heat to 80–100 °C. Vigorous stirring is essential to facilitate gas-liquid mass transfer.

-

Quench: Cool, vent CO carefully, and filter through Celite.

Self-Validating System:

-

Color Change: The reaction mixture typically turns black (Pd precipitation) if the ligand is insufficient or the reaction is complete/stalled. A sustained orange/red solution usually indicates active catalysis.

-

CO Uptake: If using a burette, CO consumption is a direct proxy for conversion.

Protocol C: Chan-Lam Oxidative Coupling

Best for: Synthesizing Phenolic Esters (Ar-COO-Ar') where the alcohol partner is a phenol. Classical methods fail here because phenols are poor nucleophiles and prone to competing Friedel-Crafts reactions.

The Mechanism: This is a Cu(II)-mediated oxidative coupling between a carboxylic acid and an aryl boronic acid. It occurs in air, making it operationally simple.[1]

Experimental Workflow

-

Reagents: Combine Carboxylic Acid (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)2 (1.0 equiv) in Dichloromethane (DCM).

-

Base: Add Pyridine (2.0 equiv) and 4Å Molecular Sieves (crucial to remove water generated).

-

Oxidant: The reaction requires O2.[1] Attach a drying tube or run open to air (with vigorous stirring).

-

Time: Stir at Room Temperature for 24–48 hours.

| Component | Role | Note |

| Cu(OAc)2 | Catalyst/Mediator | Can be used catalytically (10-20 mol%) if pure O2 is bubbled, but stoichiometric is more reliable for small scale. |

| Boronic Acid | Aryl Donor | Use excess (2 equiv) as some homocoupling of boronic acid occurs. |

| Mol. Sieves | Water Scavenger | Essential. Water inhibits the transmetallation step. |

Section 3: Purification & Characterization Strategy

Polysubstituted esters often have similar R_f values to their starting materials due to the lipophilic nature of the aromatic rings.

-

Chemical Wash (The "Acid/Base" Shuffle):

-

Dissolve crude in EtOAc.[2]

-

Wash with 10% NaHCO3 (removes unreacted Acid).

-

Wash with 1M HCl (removes DMAP/Pyridine).

-

Critical Step: If using Protocol A (Yamaguchi), wash with 10% NaOH to hydrolyze and remove the excess mixed anhydride or Yamaguchi reagent byproducts.

-

-

Flash Chromatography:

-

Use a gradient of Hexanes:EtOAc.

-

For very lipophilic esters, use Toluene as the eluent to separate based on pi-stacking interactions rather than just polarity.

-

-

Spectroscopic Verification:

-

IR: Look for the ester Carbonyl stretch. Aryl esters typically shift to 1730–1750 cm⁻¹ (higher than conjugated ketones).

-

13C NMR: The carbonyl carbon is the diagnostic peak (~165–167 ppm).

-

References

-

Inanaga, J., et al. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. [Link]

-

Heck, R. F. (1974). "Palladium-catalyzed reactions of organic halides with olefins." Accounts of Chemical Research. [Link]

-

Brennführer, A., Neumann, H., & Beller, M. (2009). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Angewandte Chemie International Edition. [Link]

-

Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters. [Link]

Sources

A Comprehensive Technical Guide to the Williamson Ether Synthesis of Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Aryl ethers are a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The Williamson ether synthesis, a reaction first developed in 1850, remains one of the most reliable and versatile methods for their construction.[1][2] This guide offers an in-depth exploration of the synthesis, moving beyond basic principles to provide field-proven insights into mechanism, optimization, and advanced applications.

Section 1: Mechanistic Foundations in Aromatic Systems

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][3] In its classic form, an alkoxide reacts with a primary alkyl halide to form an ether.[4] However, the synthesis of aromatic ethers necessitates a specific strategic approach due to the electronic and structural nature of the aromatic ring.

The Phenoxide Pathway: The Key to Aromatic Ethers

The direct SN2 reaction of an alkoxide with an unactivated aryl halide is not feasible because the sp²-hybridized carbon of the aromatic ring prevents the required backside attack.[5] Therefore, the roles must be reversed: the aromatic component must act as the nucleophile.

This is achieved by deprotonating a phenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an appropriate electrophile, typically a primary alkyl halide, to form the desired aryl ether.[3] The reaction begins with the deprotonation of the phenol by a suitable base, creating the phenoxide anion. This is followed by the nucleophilic attack of the phenoxide on the alkyl halide, proceeding via a concerted SN2 mechanism.[1][6]

Caption: General mechanism of the Williamson ether synthesis for aromatic compounds.

Section 2: Critical Parameters for Success: A Deep Dive

Achieving high yields (typically 50-95% in laboratory settings) and minimizing side reactions depends on the careful selection of several key parameters.[1]

The Choice of Base

The primary role of the base is to deprotonate the phenol quantitatively without interfering with subsequent steps. Since phenols are significantly more acidic than aliphatic alcohols, milder bases are often sufficient and preferable.

| Base | Typical Solvent(s) | Strength & Characteristics | Use Case |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Moderately strong, inexpensive, and easy to handle. A workhorse for standard phenol alkylations.[3][7] | General purpose, especially for electron-neutral or -rich phenols. |

| Sodium Hydroxide (NaOH) | Aqueous/Organic (PTC) | Strong, inexpensive. Often used in phase-transfer catalysis systems.[3][8] | Industrial applications and reactions where water is tolerated. |

| Sodium Hydride (NaH) | THF, DMF | Very strong, irreversible deprotonation. Moisture-sensitive and requires an inert atmosphere.[7][9] | For less acidic phenols or when complete, rapid deprotonation is critical. |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Stronger than K₂CO₃, highly effective. Often improves yields for challenging substrates.[3][7] | Difficult alkylations or when maximizing yield is paramount. |

The Solvent System

The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents are highly preferred because they solvate the cation of the base but leave the phenoxide nucleophile relatively "bare" and highly reactive.[2]

-

Preferred Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices that accelerate the SN2 reaction.[1][3][6]

-

Solvents to Avoid: Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction rate.[1][4]

The Alkylating Agent (Electrophile)

The structure of the alkylating agent is the most critical factor determining the success of the reaction. The SN2 mechanism is highly sensitive to steric hindrance.[5]

-

Excellent Substrates: Methyl and primary alkyl halides (R-I > R-Br > R-Cl) and sulfonates (e.g., tosylates, mesylates) are ideal.[5][7][10]

-

Problematic Substrates: Secondary alkyl halides will often yield a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product).[5][9]

-

Unsuitable Substrates: Tertiary alkyl halides will react almost exclusively via elimination to form an alkene, making them unsuitable for this synthesis.[3][5][9]

Phase-Transfer Catalysis (PTC)

For reactions involving an aqueous-soluble base (like NaOH) and an organic-soluble phenol, phase-transfer catalysis is a powerful technique.[1] A catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the phenoxide anion from the aqueous phase into the organic phase where it can react with the alkyl halide.[1][11] This avoids the need for expensive, anhydrous polar aprotic solvents and often leads to faster reactions under milder conditions.[11]

Caption: Workflow of Phase-Transfer Catalysis (PTC) in Williamson synthesis.

Section 3: Experimental Protocols

Protocol 1: Standard Synthesis of 4-Propoxy-nitrobenzene

This protocol details a classic synthesis using a standard base and polar aprotic solvent.

Materials:

-

4-Nitrophenol (1.0 eq)

-

1-Iodopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), add 4-nitrophenol and anhydrous potassium carbonate to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add anhydrous acetonitrile to the flask.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 1-iodopropane to the mixture via syringe.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KI).[7]

-

Wash the collected solids with a small amount of acetonitrile or ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Workup: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[7]

Section 4: Challenges, Side Reactions, and Troubleshooting

While robust, the Williamson synthesis is not without potential pitfalls. Understanding these challenges is key to successful optimization.

O-Alkylation vs. C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the ring.[1] While O-alkylation is almost always the major pathway, C-alkylation can become a competing side reaction, particularly with more reactive alkylating agents or under certain solvent conditions.[3]

Elimination Reactions

As previously mentioned, elimination (E2) is the primary competing reaction when using secondary or tertiary alkyl halides.[3][6] This is because the phenoxide is not only a good nucleophile but also a reasonably strong base. To favor substitution over elimination, use a primary alkyl halide and avoid excessively high reaction temperatures.[8]

The Diaryl Ether Problem: The Ullmann Alternative

The Williamson synthesis cannot be used to form diaryl ethers (Ar-O-Ar') because it would require the SN2 displacement of a halide from an sp²-hybridized carbon, which is mechanistically forbidden.[3][5] For this transformation, the Ullmann condensation is the classical method of choice.[3][12] The Ullmann reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, typically at high temperatures.[13][14] Modern variations, such as the Buchwald-Hartwig amination, have also provided milder, palladium-catalyzed routes to these structures.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Incomplete deprotonation (base too weak).[9]2. Inactive alkyl halide.3. Insufficient reaction time/temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).2. Use a more reactive halide (I > Br > Cl).3. Increase temperature or reaction time; monitor by TLC.[9] |

| Significant Alkene Byproduct | 1. Use of a secondary or tertiary alkyl halide.2. Reaction temperature is too high.[8] | 1. Redesign the synthesis to use a primary alkyl halide.2. Lower the reaction temperature. |

| Difficult Purification | 1. Presence of unreacted phenol.2. Competing C-alkylation side products. | 1. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove acidic phenol.2. Optimize solvent and temperature; purification by chromatography is likely necessary. |

Section 5: Modern Variants and Future Outlook

Research continues to refine the Williamson synthesis, focusing on greener, more efficient methodologies.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing thermal decomposition.[15][16][17][18] This approach aligns with the principles of green chemistry by reducing energy consumption.[15][16][18]

-

Solvent-Free Reactions: In some cases, the reaction can be performed under solvent-free conditions by grinding the solid reactants together, offering a greener alternative that simplifies workup and reduces waste.[19]

Conclusion

The Williamson ether synthesis is a foundational reaction in organic chemistry that has been adapted with remarkable success for the specific challenge of creating aromatic ethers. By understanding the central role of the phenoxide nucleophile and carefully controlling experimental parameters—particularly the choice of base, solvent, and the structure of the alkylating agent—researchers can reliably and efficiently construct the vital aryl ether linkages that are indispensable to modern drug development and materials science.

References

-

Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Williamson Ether Synthesis. ChemTalk. Available at: [Link]

-

Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. Available at: [Link]

-

Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. Available at: [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

-

Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Royal Society of Chemistry. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Vanderbilt University. Available at: [Link]

-

Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. Available at: [Link]

-

The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. American Chemical Society. Available at: [Link]

-

Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Available at: [Link]

-

The Ullmann Ether Condensation. ResearchGate. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Williamson ether synthesis. Hyperleap. Available at: [Link]

-

Phase Transfer Catalysis. Dalal Institute. Available at: [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Available at: [Link]

-

Ullmann Condensation. SynArchive. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. tailoredread.com [tailoredread.com]

- 3. jk-sci.com [jk-sci.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. francis-press.com [francis-press.com]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. researchgate.net [researchgate.net]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

- 16. benthamscience.com [benthamscience.com]

- 17. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 18. benthamdirect.com [benthamdirect.com]

- 19. researchgate.net [researchgate.net]

Esterification of 2-hydroxy-4-ethoxybenzoic acid

An In-Depth Technical Guide to the Esterification of 2-hydroxy-4-ethoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the esterification of 2-hydroxy-4-ethoxybenzoic acid, a key transformation for synthesizing valuable derivatives used in various scientific and industrial applications. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying principles of the reaction. We will dissect the widely-used Fischer-Speier esterification mechanism, conduct a comparative analysis of catalytic systems, present a detailed experimental protocol for a model synthesis, and outline robust analytical methods for product characterization and quality control. The insights provided herein are grounded in established chemical principles and aim to empower scientists to approach this synthesis with a strategy of informed optimization and troubleshooting.

Introduction: The Significance of 2-hydroxy-4-ethoxybenzoic Acid Esters

2-hydroxy-4-ethoxybenzoic acid is a substituted aromatic carboxylic acid, belonging to the family of salicylic acid derivatives. While the parent acid has its own chemical identity, its utility is significantly expanded through the conversion of its carboxyl group into an ester. Esterification modifies the molecule's polarity, solubility, and steric profile, which can profoundly influence its biological activity and material properties.

Esters of similar hydroxybenzoic acids, such as 2-hydroxy-4-methoxybenzoic acid methyl ester, are utilized as intermediates in the synthesis of anti-inflammatory agents, as skin-conditioning agents in cosmetics, and in the development of agrochemicals[1]. By analogy, the esters of 2-hydroxy-4-ethoxybenzoic acid are of significant interest to researchers in medicinal chemistry for building libraries of potential therapeutic agents and to material scientists for creating novel polymers and functional materials.

This guide focuses on the chemical transformation at the core of synthesizing these valuable compounds: the esterification reaction.

Core Principles: The Fischer-Speier Esterification

The most direct and common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2] This reaction is a thermodynamically controlled nucleophilic acyl substitution.[2][3]

A critical aspect of Fischer esterification is that it is a reversible process, establishing an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[4][5]

R-COOH + R'-OH ⇌ R-COOR' + H₂O

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[3][5] This is typically accomplished through two primary strategies:

-

Using an Excess of a Reactant: The reaction is often carried out using the alcohol as the solvent, ensuring it is present in a large molar excess.[5][6]

-

Removal of Water: As water is a product, its removal from the reaction mixture as it forms will drive the reaction toward completion. This can be achieved using a Dean-Stark apparatus or by including a dehydrating agent.[3][4]

The Reaction Mechanism

The acid-catalyzed esterification mechanism proceeds through a series of protonation and deprotonation steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.[5][6]

-